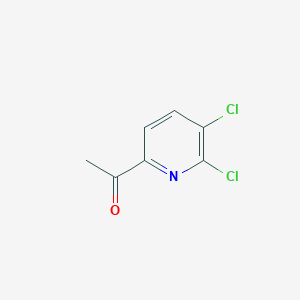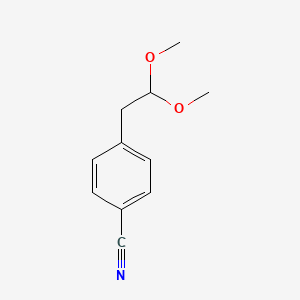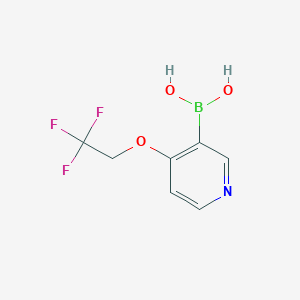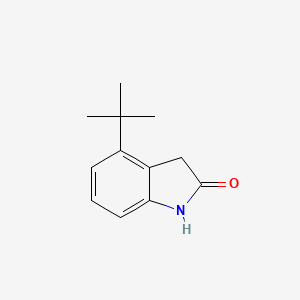
1-(5,6-Dichloropyridin-2-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5,6-Dichloropyridin-2-yl)ethanone is a chemical compound with the molecular formula C7H5Cl2NO and a molecular weight of 190.03 g/mol It is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 5 and 6, and an ethanone group at position 2
准备方法
One common method involves the reaction of 5,6-dichloropyridine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反应分析
1-(5,6-Dichloropyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of substituted pyridine derivatives.
科学研究应用
1-(5,6-Dichloropyridin-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
作用机制
The mechanism of action of 1-(5,6-Dichloropyridin-2-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The chlorine atoms and ethanone group contribute to its binding affinity and specificity. For example, it may inhibit enzyme activity by binding to the active site and blocking substrate access. The exact molecular pathways involved depend on the specific biological system being studied .
相似化合物的比较
1-(5,6-Dichloropyridin-2-yl)ethanone can be compared with other similar compounds such as:
1-(3,5-Dichloropyridin-2-yl)ethanone: Similar structure but with chlorine atoms at positions 3 and 5 instead of 5 and 6.
1-(6-Chloropyridin-2-yl)ethanone: Contains only one chlorine atom at position 6.
1-(4,6-Dichloropyridin-3-yl)ethanone: Chlorine atoms at positions 4 and 6.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
属性
分子式 |
C7H5Cl2NO |
|---|---|
分子量 |
190.02 g/mol |
IUPAC 名称 |
1-(5,6-dichloropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H5Cl2NO/c1-4(11)6-3-2-5(8)7(9)10-6/h2-3H,1H3 |
InChI 键 |
BSXOZJNMAHFVTR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=NC(=C(C=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,7-Dibromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13658685.png)








![tert-Butyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B13658748.png)

![2-[3-(2-aminoethyl)-6-bromo-1H-indol-1-yl]acetamide](/img/structure/B13658760.png)

![Ethyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13658783.png)
